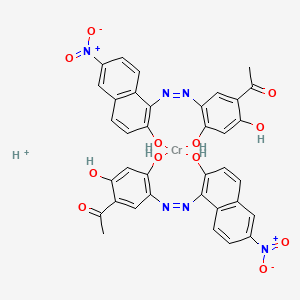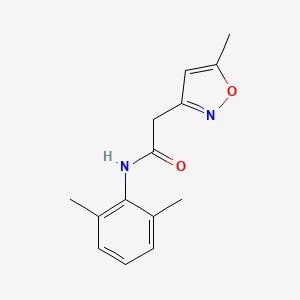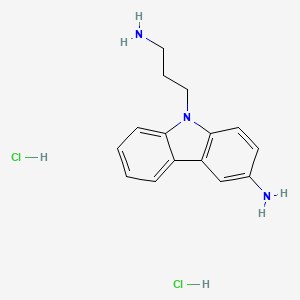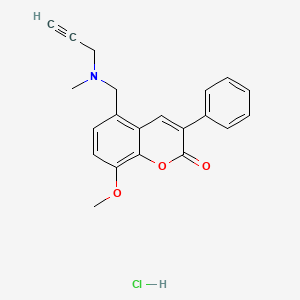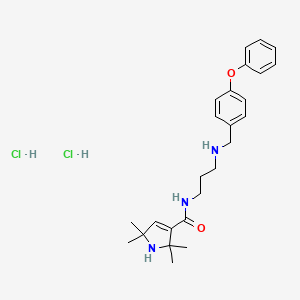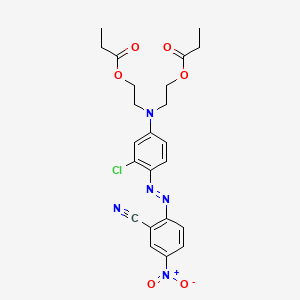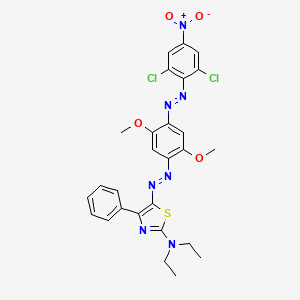
5-((4-((2,6-Dichloro-4-nitrophenyl)azo)-2,5-dimethoxyphenyl)azo)-N,N-diethyl-4-phenyl-2-thiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-((4-((2,6-Dichloro-4-nitrophenyl)azo)-2,5-dimethoxyphenyl)azo)-N,N-diethyl-4-phenyl-2-thiazol-2-amine is a complex organic compound known for its vibrant color properties. This compound belongs to the class of azo dyes, which are widely used in various industries for coloring purposes. The presence of multiple azo groups and aromatic rings contributes to its unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((4-((2,6-Dichloro-4-nitrophenyl)azo)-2,5-dimethoxyphenyl)azo)-N,N-diethyl-4-phenyl-2-thiazol-2-amine typically involves a multi-step process. The initial step often includes the diazotization of 2,6-dichloro-4-nitroaniline, followed by coupling with 2,5-dimethoxyaniline. The resulting intermediate is then further reacted with N,N-diethyl-4-phenyl-2-thiazol-2-amine under controlled conditions to yield the final product. The reaction conditions, such as temperature, pH, and solvent, are carefully optimized to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The process involves stringent quality control measures to maintain consistency and safety. The use of automated systems and advanced monitoring techniques helps in achieving efficient production with minimal environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction of the azo groups can result in the formation of corresponding amines.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce various amine compounds.
Scientific Research Applications
5-((4-((2,6-Dichloro-4-nitrophenyl)azo)-2,5-dimethoxyphenyl)azo)-N,N-diethyl-4-phenyl-2-thiazol-2-amine has several applications in scientific research:
Chemistry: Used as a reagent in analytical chemistry for detecting and quantifying various substances.
Biology: Employed in staining techniques for visualizing cellular components.
Medicine: Investigated for potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized as a dye in textiles, plastics, and other materials.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets. The azo groups can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can disrupt cellular processes, leading to various biological effects. The exact pathways and targets involved depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2,6-Dichloro-4-nitrophenol
- Benzenamine, 4-[(2,6-dichloro-4-nitrophenyl)azo]-N-(4-nitrophenyl)-
Uniqueness
Compared to similar compounds, 5-((4-((2,6-Dichloro-4-nitrophenyl)azo)-2,5-dimethoxyphenyl)azo)-N,N-diethyl-4-phenyl-2-thiazol-2-amine stands out due to its complex structure and multiple functional groups. This complexity allows for a broader range of chemical reactions and applications, making it a versatile compound in various fields.
Properties
CAS No. |
80030-27-9 |
|---|---|
Molecular Formula |
C27H25Cl2N7O4S |
Molecular Weight |
614.5 g/mol |
IUPAC Name |
5-[[4-[(2,6-dichloro-4-nitrophenyl)diazenyl]-2,5-dimethoxyphenyl]diazenyl]-N,N-diethyl-4-phenyl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C27H25Cl2N7O4S/c1-5-35(6-2)27-30-24(16-10-8-7-9-11-16)26(41-27)34-32-21-15-22(39-3)20(14-23(21)40-4)31-33-25-18(28)12-17(36(37)38)13-19(25)29/h7-15H,5-6H2,1-4H3 |
InChI Key |
SKVOGRRSRURXIL-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=NC(=C(S1)N=NC2=C(C=C(C(=C2)OC)N=NC3=C(C=C(C=C3Cl)[N+](=O)[O-])Cl)OC)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


